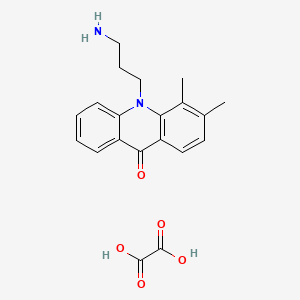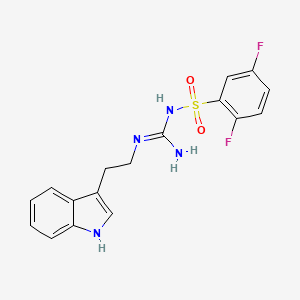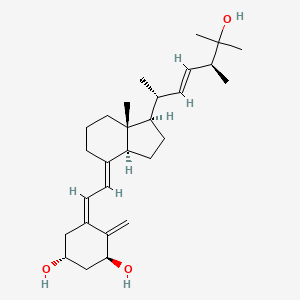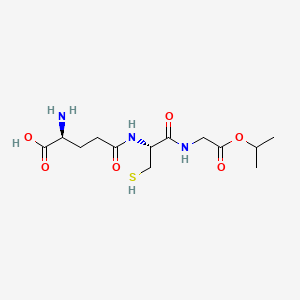
Éster monoisopropílico de glutatión
Descripción general
Descripción
Glutathione monoisopropyl ester is a derivative of glutathione, an antioxidant that plays a crucial role in the body’s defense against oxidative stress and reactive electrophiles . This compound is more readily transported into cells than glutathione itself . It has been found to have properties that protect against the effects of cerebral ischemia . In addition, it has been shown to have significant anti-melanogenic effects .
Synthesis Analysis
The synthesis of glutathione derivatives like Glutathione monoisopropyl ester involves a two-step reaction system. The first step involves the condensation of glutamate and cysteine to form glutamyl-cysteine. The second step involves the conversion of glutamyl-cysteine and added glycine into glutathione .Molecular Structure Analysis
Glutathione monoisopropyl ester has a molecular weight of 349.40 and a molecular formula of C13H23N3O6S . It contains a total of 45 bonds, including 22 non-H bonds, 4 multiple bonds, 11 rotatable bonds, 4 double bonds, 1 carboxylic acid (aliphatic), 1 ester (aliphatic), and 2 secondary amides (aliphatic) .Chemical Reactions Analysis
Glutathione and its derivatives, including Glutathione monoisopropyl ester, are involved in various chemical reactions. They play a crucial role in the reduction of hydroperoxides, using glutathione as a cofactor . Moreover, they have been found to decrease the activity of intracellular tyrosinase, which is involved in melanin production .Physical And Chemical Properties Analysis
Glutathione monoisopropyl ester is a glutathione analog that more easily passes into cells . It has properties that protect against the effects of cerebral ischemia . More detailed physical and chemical properties are not available in the retrieved sources.Aplicaciones Científicas De Investigación
Neuroprotección
El éster monoisopropílico de glutatión juega un papel importante en la neuroprotección. Está involucrado en la protección de las neuronas contra el estrés oxidativo como un importante antioxidante intracelular. Los estudios sugieren que puede ayudar a defenderse contra las especies reactivas de oxígeno (ROS) y regular la apoptosis, lo cual es crucial para la defensa celular .
Cuidado de la piel
En el campo del cuidado de la piel, el éster monoisopropílico de glutatión es conocido por sus propiedades antimelanogénicas, lo que significa que ayuda a inhibir las enzimas que crean pigmento en la piel. Es elogiado por sus capacidades de aclaramiento y está involucrado en la reducción de la hiperpigmentación al inhibir la enzima tirosinasa .
Investigación del cáncer
El éster monoisopropílico de glutatión también es significativo en la investigación del cáncer. Es compatible con varios procesos, incluidos los catalizados por la reductasa de glutatión (GR), que requiere NADPH como coenzima. Se han observado niveles elevados de glutatión (GSH) en los tumores, y se está explorando su papel en la tumorigénesis, la respuesta inflamatoria y las propiedades del microambiente tumoral para diferentes enfoques terapéuticos .
Mecanismo De Acción
Target of Action
Glutathione monoisopropyl ester (GSH-MIPE), a derivative of glutathione (GSH), primarily targets reactive oxygen species (ROS) and reactive electrophiles in the body . GSH is a tripeptide that plays a crucial role in cells, acting as a cofactor for some enzymes, participating in protein disulfide bond rearrangement, and reducing peroxides .
Mode of Action
GSH-MIPE acts as a lipid peroxidation inhibitor . It participates in leukotriene synthesis and serves as a cofactor for the enzyme glutathione peroxidase . It also plays a role in the hepatic biotransformation and detoxification process, acting as a hydrophilic molecule that is added to other lipophilic toxins or wastes prior to entering biliary excretion . It participates in the detoxification of methylglyoxal, a toxic by-product of metabolism, mediated by glyoxalase enzymes .
Biochemical Pathways
GSH-MIPE affects the glutathione-ascorbate cycle, which eliminates peroxides . It also influences the detoxification of a range of xenobiotics, herbicides, air pollutants (sulfur dioxide and ozone), and heavy metals . GSH-MIPE is involved in the synthesis of leukotrienes and the biotransformation and detoxification processes in the liver .
Pharmacokinetics
GSH-MIPE, like other GSH derivatives, is capable of crossing cell membranes and releasing GSH after ester hydrolysis, resulting in a rapid increase in intracellular GSH levels . .
Result of Action
The primary result of GSH-MIPE action is the reduction of oxidative stress and the detoxification of harmful substances in the body . It protects the body against oxidative stress and reactive electrophiles . In addition, it has been suggested that GSH-MIPE may have skin-whitening effects .
Action Environment
The action of GSH-MIPE can be influenced by various environmental factors. For instance, exposure to temperature extremes, heavy metal-contaminated soils, drought, or air pollutants can generate reactive oxygen species and alter the intracellular redox environment, which in turn influences the action of GSH-MIPE
Propiedades
IUPAC Name |
(2S)-2-amino-5-oxo-5-[[(2R)-1-oxo-1-[(2-oxo-2-propan-2-yloxyethyl)amino]-3-sulfanylpropan-2-yl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O6S/c1-7(2)22-11(18)5-15-12(19)9(6-23)16-10(17)4-3-8(14)13(20)21/h7-9,23H,3-6,14H2,1-2H3,(H,15,19)(H,16,17)(H,20,21)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNCPACIPXNJIW-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)CNC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70913916 | |
| Record name | 5-Hydroxy-5-{[1-hydroxy-1-({2-oxo-2-[(propan-2-yl)oxy]ethyl}imino)-3-sulfanylpropan-2-yl]imino}norvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70913916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
97451-46-2 | |
| Record name | Glutathione monoisopropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097451462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-5-{[1-hydroxy-1-({2-oxo-2-[(propan-2-yl)oxy]ethyl}imino)-3-sulfanylpropan-2-yl]imino}norvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70913916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



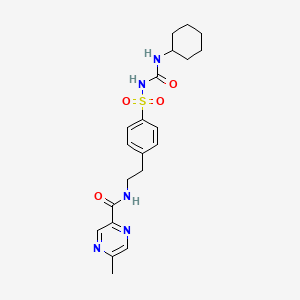
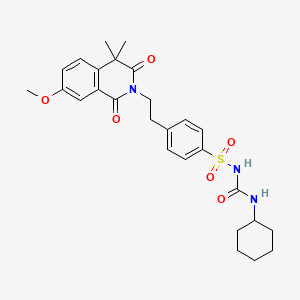
![Sodium;N'-cyclohexyl-N-[4-[2-(7-methoxy-4,4-dimethyl-1,3-dioxoisoquinolin-2-yl)ethyl]phenyl]sulfonylcarbamimidate](/img/structure/B1671592.png)
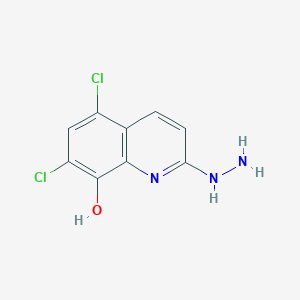
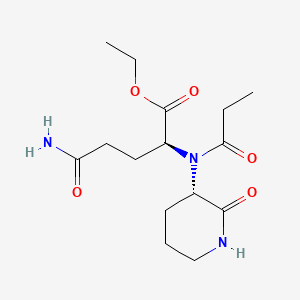

![5-[3-bromo-4-(dimethylamino)phenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B1671598.png)



